N1-(5-chloro-2-methoxyphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23ClN2O5S and its molecular weight is 402.89. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Research involving the synthesis of novel heterocyclic compounds derived from similar structural motifs shows significant anti-inflammatory and analgesic activities. These compounds, synthesized from benzodifuranyl and related structures, have been identified as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors. They exhibit high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting potential application in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
Studies on the crystal structure of related N,N'-bis(substituted)oxamide compounds reveal insights into molecular geometry and intermolecular interactions. Such structural analyses are fundamental in materials science and pharmacology, providing a basis for understanding compound stability, reactivity, and interaction with biological targets (Chang Wang et al., 2016).
Novel Synthetic Approaches
Research into novel synthetic approaches for di- and mono-oxalamides presents new methodologies for constructing complex molecules from simpler precursors. This work contributes to the field of synthetic organic chemistry, offering new routes for synthesizing compounds with potential pharmaceutical applications (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c1-24-14-3-2-12(18)10-13(14)20-16(23)15(22)19-11-17(25-7-6-21)4-8-26-9-5-17/h2-3,10,21H,4-9,11H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOXKFLBCHCQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.